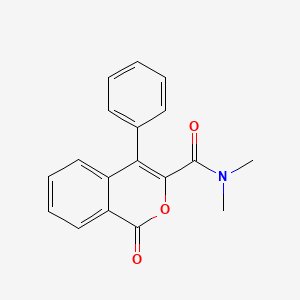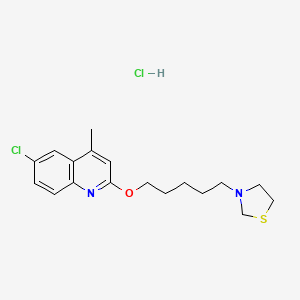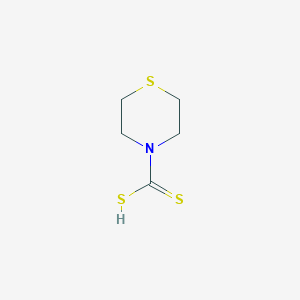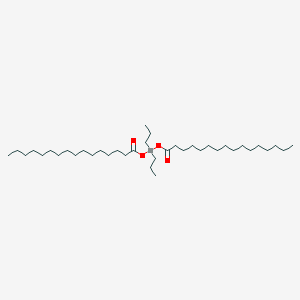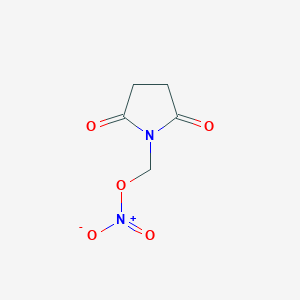
(2,5-Dioxopyrrolidin-1-yl)methyl nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dioxopyrrolidin-1-yl)methyl nitrate is a chemical compound with the molecular formula C₅H₆N₂O₅ and a molecular weight of 174.11 g/mol It is known for its unique structure, which includes a pyrrolidinone ring and a nitrate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl)methyl nitrate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with nitric acid or nitrate esters under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl)methyl nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate ester group can be oxidized to form nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
(2,5-Dioxopyrrolidin-1-yl)methyl nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl)methyl nitrate involves its interaction with molecular targets such as enzymes and receptors. The nitrate ester group can undergo hydrolysis to release nitric oxide, which is a signaling molecule involved in various physiological processes. This release of nitric oxide can modulate pathways related to vasodilation, neurotransmission, and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrolidinone ring structure and exhibit various biological activities.
Pyrrolone and pyrrolidinone derivatives: These compounds are known for their diverse biological activities and are used in medicinal chemistry.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl)methyl nitrate is unique due to its nitrate ester group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
37728-37-3 |
|---|---|
Formule moléculaire |
C5H6N2O5 |
Poids moléculaire |
174.11 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl)methyl nitrate |
InChI |
InChI=1S/C5H6N2O5/c8-4-1-2-5(9)6(4)3-12-7(10)11/h1-3H2 |
Clé InChI |
HNJQJXHAEBCGSP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)CO[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






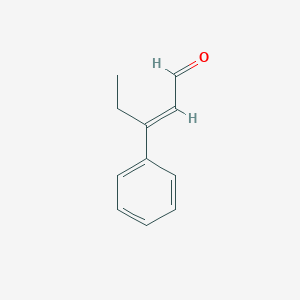
![2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14672047.png)
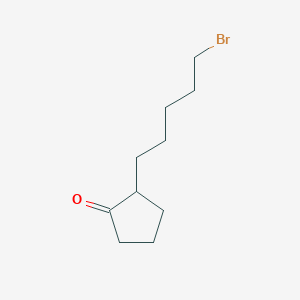
![1h-Furo[3,2-f]indazole](/img/structure/B14672065.png)
![4-(7-Aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B14672066.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]-](/img/structure/B14672068.png)
